molecular formula C7H6BN3O2S B14087314 (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid

(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14087314
M. Wt: 207.02 g/mol
InChI Key: KZNXQKFMJIOTCJ-UHFFFAOYSA-N
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Description

(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiazole-pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid is unique due to its specific arrangement of the thiazole and pyrimidine rings, which can influence its reactivity and interactions with biological targets. The presence of the boronic acid group also makes it a versatile reagent for cross-coupling reactions, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H6BN3O2S

Molecular Weight

207.02 g/mol

IUPAC Name

[2-(1,3-thiazol-4-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H6BN3O2S/c12-8(13)5-1-9-7(10-2-5)6-3-14-4-11-6/h1-4,12-13H

InChI Key

KZNXQKFMJIOTCJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CSC=N2)(O)O

Origin of Product

United States

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